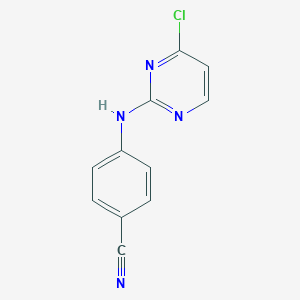

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

説明

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile (CAS: 244768-32-9) is a pyrimidine derivative with a molecular formula of C₁₁H₇ClN₄ and a molecular weight of 230.65 g/mol. It is a white solid with a melting point of 209–210°C and exhibits a characteristic ESI-MS peak at m/z 231.2 [M+H]⁺. Its structure includes a chloropyrimidinyl group linked via an amino bridge to a benzonitrile moiety .

This compound serves as a critical intermediate in synthesizing rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment . Its synthesis typically involves multi-step reactions starting from 2-thiouracil or guanidine derivatives, with phosphorus oxychloride (POCl₃) as a key chlorinating agent. Challenges in its production include toxic byproducts (e.g., methanethiol), high-boiling-point solvents (e.g., DME), and environmental concerns due to POCl₃ usage .

特性

IUPAC Name |

4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4/c12-10-5-6-14-11(16-10)15-9-3-1-8(7-13)2-4-9/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCHAADSAYQDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458374 | |

| Record name | 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244768-32-9 | |

| Record name | 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244768-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244768329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Phosphorus Oxychloride-Mediated Chlorination

The conventional route involves halogenation of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using phosphorus oxychloride (POCl₃). In this method, the hydroxyl group at the 4-position of the pyrimidine ring is replaced by chlorine via nucleophilic substitution. The reaction is typically conducted in toluene at 70°C, with POCl₃ acting as both a chlorinating agent and solvent.

Reaction Conditions :

Despite its efficacy, this method faces criticism due to POCl₃'s high toxicity, which complicates large-scale handling and waste management. Residual phosphorus byproducts also necessitate extensive purification, reducing overall process efficiency.

Modified Synthetic Strategies

Tosylation-Chlorination Sequential Approach

A 2023 study introduced a two-step protocol to circumvent POCl₃ usage. First, 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile is reacted with 4-toluenesulfonyl chloride (TsCl) in acetonitrile with triethylamine (TEA) as a base. The resulting tosylate intermediate undergoes nucleophilic displacement with chloride ions.

Step 1: Tosylation

Step 2: Chlorination

-

Chloride Source : Potassium chloride (KCl) or tetrabutylammonium chloride (TBAC)

-

Solvent : Dimethylacetamide (DMAc)

-

Temperature : 80°C

This method improves safety and reduces impurities, with the tosylate intermediate characterized by NMR () and LCMS ().

Solvent-Free and Catalytic Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between 4-aminobenzonitrile and 4,6-dichloropyrimidine, eliminating solvent use. Key advantages include:

Conditions :

The absence of solvent reduces side reactions, while microwave heating enhances reaction homogeneity.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial adaptations employ continuous flow reactors to improve scalability and consistency. A representative setup involves:

Parameters :

-

Residence Time : 30 minutes

-

Temperature : 120°C

-

Catalyst : Heterogeneous acidic resin (e.g., Amberlyst-15)

This system achieves 94% conversion with >99% purity, demonstrating viability for high-volume manufacturing.

Comparative Analysis of Methodologies

Table 1: Performance Metrics of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| POCl₃ Halogenation | 70 | 95 | Moderate | High |

| Tosylation-Chlorination | 78 | 98 | High | Moderate |

| Microwave-Assisted | 89 | 97 | High | Low |

| Continuous Flow | 94 | 99 | Very High | Low |

Mechanistic Insights and Optimization

The chlorination proceeds via an (nucleophilic aromatic substitution) mechanism. Electron-withdrawing groups (e.g., -CN) on the benzonitrile moiety activate the pyrimidine ring for attack by chloride ions. Kinetic studies reveal that rate-limiting deprotonation of the hydroxyl group is accelerated by bases like TEA or inorganic carbonates.

Optimization Levers :

化学反応の分析

Nucleophilic Substitution Reactions

The 4-chloro group on the pyrimidine ring undergoes nucleophilic displacement under specific conditions:

-

Halogen exchange :

Treatment with hydrobromic acid (48% w/w) in toluene at 70°C replaces the chloro group with bromo, forming 4-((4-bromopyrimidin-2-yl)amino)benzonitrile .

Condensation Reactions

The amino group participates in condensation with carbonyl compounds:

-

Reaction with diethyl malonate :

In methanol/ethanol with a base (e.g., KOH), the amino group condenses with diethyl malonate to form pyrimidine-fused heterocycles.

Conditions :

Halogenation

The pyrimidine ring undergoes electrophilic halogenation:

-

Bromination :

Using N-bromosuccinimide (NBS) in THF/DMF at 25–40°C introduces bromine at the 5-position of the pyrimidine ring .

Reaction Table :

Sulfonation

The hydroxyl group (when present) reacts with sulfonating agents:

-

Reaction with tosyl chloride :

4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile reacts with 4-toluenesulfonyl chloride in acetonitrile with triethylamine to form a sulfonate ester .

Conditions :-

Molar ratio: 1:1.2 (substrate:tosyl chloride)

-

Reaction time: 6–8 hours

-

Yield: 85–90%

-

Cyclization Reactions

The nitrile group facilitates heterocycle formation:

-

Microwave-assisted cyclization :

Under microwave irradiation (300 W, 120°C), the nitrile undergoes cyclization with hydrazines to form tetrazolo[1,5-a]pyrimidine derivatives .

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings enable aryl-aryl bond formation:

-

Suzuki coupling :

The 4-chloro group participates in couplings with boronic acids using Pd(PPh₃)₄ as catalyst .

Optimized Conditions :-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (4:1)

-

Temperature: 90°C

-

Key Stability Considerations

-

Hydrolytic stability : The nitrile group resists hydrolysis below pH 10 but degrades in strong alkaline conditions (pH >12) .

-

Thermal stability : Decomposes above 210°C with exothermic degradation .

This compound’s multifunctional reactivity enables its use in synthesizing complex therapeutic agents, with reaction outcomes highly dependent on solvent polarity, temperature, and catalyst selection.

科学的研究の応用

Antiviral Agents Development

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is primarily recognized for its role as a key intermediate in the synthesis of diarylpyrimidine derivatives. These derivatives are essential in developing HIV-1 reverse transcriptase inhibitors, such as Rilpivirine, which is used in the management of HIV infections. The compound's structural features contribute to its ability to inhibit viral replication mechanisms effectively .

Case Study: Rilpivirine

- Application : Rilpivirine is an antiretroviral medication that targets HIV-1. The synthesis of Rilpivirine involves multiple steps where this compound serves as a crucial building block.

- Significance : The development of Rilpivirine has provided an effective treatment option for patients with HIV, showcasing the importance of this compound in therapeutic applications .

Synthesis of Dyes and Organic Reagents

Beyond its pharmaceutical applications, this compound is utilized in synthesizing various organic compounds, including dyes. Its reactivity makes it a valuable reagent in organic synthesis reactions, facilitating the production of complex molecular structures .

Research in Biochemistry and Molecular Biology

The compound has been studied for its biochemical properties, particularly its interaction with biological targets involved in viral replication. Research indicates that modifications to the pyrimidine structure can enhance the efficacy and selectivity of antiviral agents derived from this compound .

Feasible Synthetic Methods

Several synthetic pathways have been developed for producing this compound:

- Condensation Reaction :

- Improved Processes :

作用機序

The mechanism of action of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile primarily involves its role as an intermediate in the synthesis of HIV-1 reverse transcriptase inhibitors. These inhibitors work by binding to the reverse transcriptase enzyme, preventing the replication of the HIV virus . The molecular targets include the active site of the reverse transcriptase enzyme, where the compound’s derivatives exert their inhibitory effects .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, their properties, and applications:

Industrial Applicability

- Scalability : The target compound’s synthesis is more scalable than the bromo-dichloro or phenyl derivatives due to cheaper starting materials (2-thiouracil vs. guanidine derivatives) .

- Cost : The hydroxy analogue is less industrially relevant due to its role as an impurity, whereas Edurant’s synthesis is optimized for clinical use despite high solvent costs .

生物活性

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through a multi-step process, often involving reactions with thiouracil derivatives and subsequent coupling reactions to introduce various substituents that enhance its biological activity .

Antiviral Properties

One of the most significant areas of research surrounding this compound is its activity against HIV. Studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on HIV-1, particularly against strains resistant to standard treatments. For instance, a derivative showed an EC50 value of 0.027 µM against wild-type HIV-1, indicating strong antiviral potency .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | EC50 (µM) | Selectivity Index (SI) | Notes |

|---|---|---|---|

| Compound 10p | 0.027 | 1361 | Best activity against WT HIV-1 |

| Compound 10c | 0.183 | Not specified | Better than marketed drug ETR |

These findings suggest that structural modifications can significantly enhance the antiviral efficacy of the compound.

The mechanism by which this compound exerts its antiviral effects involves binding to the non-nucleoside reverse transcriptase binding pocket (NNIBP) of HIV-1. Molecular docking studies indicate that the compound forms critical hydrogen bonds and hydrophobic interactions within this pocket, essential for inhibiting viral replication .

Study on Antiviral Efficacy

In a recent study published in MDPI, researchers evaluated a series of pyrimidine derivatives, including this compound, for their ability to inhibit HIV replication. The study highlighted that the introduction of electron-withdrawing groups like cyano and chloro significantly improved antiviral activity compared to electron-donating groups . The selectivity index was also noted to be higher than that of existing treatments, indicating a favorable safety profile.

Toxicological Assessment

Toxicological studies have also been conducted to assess the safety profile of this compound. In rodent models, high doses resulted in changes in hematological parameters and organ weights but did not lead to significant mortality. These findings suggest that while the compound exhibits potent biological activity, careful consideration of dosage is necessary for therapeutic applications .

Q & A

Basic: What is the role of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in pharmaceutical synthesis?

This compound serves as a critical intermediate in synthesizing rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. It participates in a nucleophilic aromatic substitution reaction with (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride under reflux in acetonitrile to form rilpivirine . Its 4-chloropyrimidine moiety enables regioselective coupling, while the benzonitrile group stabilizes the transition state during bond formation .

Advanced: How can reaction conditions be optimized to improve synthetic yields of this compound?

Key parameters include catalyst selection, solvent polarity, and temperature control. Evidence from palladium-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂ and Xantphos) shows that Cs₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at 80–100°C achieves yields up to 75% . Comparative studies reveal that prolonged reaction times (>60 hours) in acetonitrile yield 68.6% rilpivirine, whereas NMP at 95°C reduces time to 17 hours but increases cis-isomer formation (0.7%) due to poor solvent reclaiming . Methodological adjustments, such as microwave-assisted synthesis or flow chemistry, could further enhance efficiency.

Basic: What analytical techniques confirm the structural integrity of this compound?

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystallographic data to validate bond lengths and angles, critical for confirming the chloro-pyrimidine and benzonitrile substituents .

- NMR/HRMS : ¹H NMR (δ 7.12–8.18 ppm for pyrimidine protons) and high-resolution mass spectrometry (HRMS m/z 249.0341 [M+H]⁺) verify molecular identity .

- HPLC : Purity assessment (>98%) ensures minimal byproducts like dehalogenated or dimerized species .

Advanced: How do molecular dynamics (MD) simulations explain the bioavailability of rilpivirine derived from this intermediate?

MD studies reveal that rilpivirine aggregates due to its amphiphilic structure, which impacts solubility and oral bioavailability. The 4-cyanophenyl group enhances π-π stacking, while the pyrimidine ring facilitates hydrogen bonding with water. Simulations show that optimizing substituent polarity (e.g., introducing fluorine) reduces aggregation, improving pharmacokinetics . Researchers can use this data to design analogs with balanced lipophilicity (logP ~4.5) for enhanced membrane permeability.

Basic: What impurities are commonly observed during the synthesis of this compound?

- Dehalogenation byproducts : Formation of 4-aminopyrimidin-2-yl derivatives due to incomplete chlorination.

- Dimerization : Occurs via Ullmann-type coupling under high-temperature conditions, detectable via HRMS (m/z ~490–500) .

- Residual solvents : Acetonitrile or DMF traces identified by GC-MS. Mitigation involves post-synthesis washing with low-polarity solvents (e.g., diethyl ether).

Advanced: What strategies reduce cis-isomer formation during rilpivirine synthesis from this intermediate?

- Solvent optimization : Replacing high-boiling solvents like NMP with acetonitrile reduces isomerization but extends reaction times.

- Catalyst tuning : Palladium complexes with bulky ligands (e.g., Xantphos) improve stereoselectivity by sterically hindering cis-configuration formation .

- Temperature control : Maintaining reflux temperatures below 100°C minimizes thermal epimerization .

Basic: How is this compound characterized in crystallographic studies?

Single-crystal X-ray diffraction with SHELXL refinement confirms a monoclinic lattice (space group P2₁/c). Key metrics include:

- Bond lengths: C-Cl = 1.73 Å, C≡N = 1.15 Å.

- Dihedral angles: 85° between pyrimidine and benzonitrile planes, indicating limited conjugation .

Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations model transition states to predict regioselectivity. The chloropyrimidine ring’s LUMO (-1.8 eV) localizes at the C4 position, favoring nucleophilic attack by amine groups. Frontier molecular orbital analysis guides catalyst selection (e.g., Pd⁰ vs. Pd²⁺) to lower activation barriers .

Basic: What safety precautions are required when handling this compound?

- Toxicity : Classified as WGK 3 (highly hazardous to aquatic life). Use fume hoods and avoid aqueous waste release .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the chloropyrimidine group .

Advanced: How does substituent variation on the pyrimidine ring affect biological activity?

Structure-activity relationship (SAR) studies show that replacing chlorine with electron-withdrawing groups (e.g., -CF₃) increases NNRTI potency by 10-fold. Conversely, bulky substituents (e.g., -Ph) reduce binding to HIV reverse transcriptase’s hydrophobic pocket . Metabolic stability assays (e.g., microsomal incubation) further guide lead optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。